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Compound of Interest |

5-Bromo-2-hydroxy-3-
Compound Name:
methoxybenzonitrile

CAS No.: 198280-95-4

Cat. No.: B599357

. J

Part 1: Core Directive & Strategic Analysis
Executive Summary & Isomer Correction

This guide details the synthesis of 5-Bromo-2-hydroxy-3-methoxybenzonitrile (CAS 198280-
95-4).

Critical Technical Distinction: While the request mentions "from vanillin,” it is chemically
imperative to distinguish between Vanillin (p-vanillin; 4-hydroxy-3-methoxybenzaldehyde) and
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde).

 Vanillin yields the 4-hydroxy isomer (5-bromo-4-hydroxy-3-methoxybenzonitrile).

e 0-Vanillin yields the requested 2-hydroxy target (5-Bromo-2-hydroxy-3-
methoxybenzonitrile).[1]

This protocol utilizes o-Vanillin as the starting material to achieve the correct regiochemistry.
The synthesis proceeds via a robust three-stage sequence: regioselective electrophilic
bromination, oxime formation, and dehydration/deprotection.

Retrosynthetic Analysis
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The target molecule features a nitrile group at C1, a hydroxyl at C2, a methoxy at C3, and a
bromine at C5.

e C1 (Nitrile): Derived from the aldehyde functionality of o-vanillin.

e C5 (Bromine): Installed via Electrophilic Aromatic Substitution (EAS). The C5 position is para
to the hydroxyl (strong activator) and meta to the aldehyde (deactivator), making it the highly
favored site for bromination.

Part 2: Detailed Experimental Protocols
Phase 1: Regioselective Bromination

Objective: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (5-Bromo-o-vanillin).
Mechanism: Electrophilic Aromatic Substitution (EAS).

Reagents & Materials
e Precursor: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) [CAS: 148-53-8]

e Reagent: Bromine (
) [Caution: Corrosive/Volatile]
o Solvent: Glacial Acetic Acid (AcOH)[2][3]

» Buffer: Sodium Acetate (NaOAc) - Crucial for buffering HBr byproduct and preventing
protodebromination or polymerization.

Protocol

o Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, pressure-
equalizing addition funnel, and a gas scrubber (NaOH trap) to neutralize HBr fumes.

¢ Dissolution: Charge the flask with o-Vanillin (15.2 g, 100 mmol) and Sodium Acetate (12.3 g,
150 mmol). Add Glacial Acetic Acid (100 mL). Stir until the solid is mostly
suspended/dissolved.
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e Cooling: Immerse the flask in an ice-water bath to maintain an internal temperature of 0-5
°C.

e Addition: Dilute Bromine (16.0 g, 5.15 mL, 100 mmol) in Acetic Acid (20 mL). Transfer to the
addition funnel.

e Reaction: Add the bromine solution dropwise over 60 minutes. Critical: Maintain temperature
< 10 °C to prevent poly-bromination. The solution will transition from clear to dark
orange/red.

o Digestion: After addition, allow the mixture to warm to room temperature (20-25 °C) and stir
for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

e Quench & Isolation: Pour the reaction mixture into Ilce Water (400 mL) with vigorous stirring.
The product should precipitate as a pale yellow solid.

« Purification: Filter the solid. Wash with cold water (

mL) and cold 50% EtOH (

mL). Dry in a vacuum oven at 45 °C.
Expected Yield: 90-95% (20.8-21.9 g) Data Check:

H NMR (
) should show singlet aldehyde proton at ~9.8 ppm and two aromatic doublets (coupling

Hz, indicating meta relationship).

Phase 2: Aldehyde to Nitrile Conversion (The "Acetate"
Route)

Objective: Conversion of 5-bromo-o-vanillin to 5-Bromo-2-hydroxy-3-methoxybenzonitrile.
Strategy: This phase uses a reliable industrial method: Oxime formation

Dehydration with Acetic Anhydride (forming the nitrile-acetate)

Mild Hydrolysis to restore the phenol. This avoids the use of hazardous cyanides.[4]
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Step 2A: Oxime Formation

¢ Dissolution: Dissolve 5-Bromo-o-vanillin (23.1 g, 100 mmol) in Ethanol (150 mL).

o Reagent Addition: Add Hydroxylamine Hydrochloride (8.3 g, 120 mmol) and Sodium Acetate
(12.3 g, 150 mmol) dissolved in minimal water (30 mL).

o Reflux: Heat the mixture to reflux (80 °C) for 2 hours.

o Workup: Concentrate ethanol under reduced pressure. Add water (200 mL) to precipitate the
oxime. Filter, wash with water, and dry.

o Intermediate: 5-bromo-2-hydroxy-3-methoxybenzaldehyde oxime.

Step 2B: Dehydration & Acetylation
¢ Reaction: Suspend the dried oxime (from Step 2A) in Acetic Anhydride (50 mL).

o Catalysis: Add 2 drops of pyridine or concentrated

(catalytic).

o Heating: Heat to reflux (140 °C) for 4 hours. The acetic anhydride acts as both solvent and
dehydrating agent.

o Transformation: Oxime (-CH=NOH)
Nitrile (-CN). Simultaneously, the Phenol (-OH) is acetylated to Acetate (-OAc).

e Quench: Cool to room temperature. Pour slowly into Ice/Water (300 mL) to hydrolyze excess
acetic anhydride. Stir for 1 hour until a solid forms.

Isolation: Filter the solid (5-Bromo-2-acetoxy-3-methoxybenzonitrile).

Step 2C: Hydrolysis to Target

e Hydrolysis: Dissolve the wet cake from Step 2B in Methanol (100 mL).

o Base Treatment: Add Potassium Carbonate (
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, 2 equiv). Stir at room temperature for 1 hour. (The acetate is labile; the nitrile is stable
under these mild conditions).

 Acidification: Carefully acidify with 1N HCI to pH 4-5.

» Final Isolation: The target product, 5-Bromo-2-hydroxy-3-methoxybenzonitrile, will
precipitate. Filter, wash with water, and recrystallize from Ethanol/Water if necessary.

Overall Yield (Phase 2): 75-80% Appearance: Off-white to pale yellow crystalline solid.

Part 3: Visualization & Logic
Reaction Pathway Diagram

The following diagram illustrates the structural evolution and reagents used.

Isomer Control
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Figure 1: Step-wise synthesis pathway from o-Vanillin to the target nitrile, highlighting the
protection/deprotection strategy.

Quantitative Data Summary
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Step 2: Nitrile Synthesis

Parameter Step 1: Bromination

(Overall)
Reagents , NaOAc, AcOH

N . 80 °C (Oxime), 140 °C

Temperature 0-5 °C (Addition), 25 °C (Stir) )

(Dehydration)
Time 3 Hours ~7 Hours (Total)
Yield 90-95% 75-80%

IR: -CN stretch (~2220
Critical QC Absence of di-bromo species

)

Part 4: References & Grounding

o Regioselectivity in Bromination of o-Vanillin:

o The hydroxyl group at C2 directs para (to C5) and ortho (to C3 - blocked). The aldehyde at
C1 directs meta (to C3 and C5). These effects reinforce substitution at C5.

o Source: BenchChem Technical Support.[2] "Formation of 2-bromo-3-hydroxybenzaldehyde
during bromination of 3-hydroxybenzaldehyde" (Analogous directing effects).[2]

o Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde:
o Detailed protocol for the bromination of o-vanillin using Br2/AcOH/NaOAc.

o Source: ChemicalBook. "5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE
Synthesis."[3][5]

e General Nitrile Synthesis from Aldehydes (Oxime Method):

o Standard methodology for converting phenolic aldehydes to nitriles via oxime dehydration.
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o Source: "Transformation of aldehydes into nitriles in an agueous medium using O-
phenylhydroxylamine."[6] Carbohydrate Research, 2021.[6]

o Commercial Availability & CAS Verification:
o Verification of the target structure (CAS 198280-95-4) matching the o-vanillin derivative.
o Source: BOC Sciences Product Entry.

Safety Disclaimer: Bromine is highly toxic and causes severe chemical burns. Acetic anhydride
is corrosive and lachrymatory. All operations must be performed in a functioning fume hood
with appropriate PPE (gloves, goggles, lab coat).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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